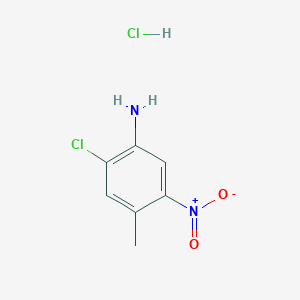

2-Chloro-4-methyl-5-nitroaniline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

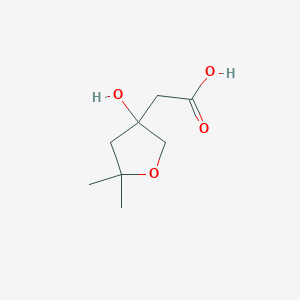

2-Chloro-4-methyl-5-nitroaniline hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline and has a molecular weight of 223.06 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-methyl-5-nitroaniline hydrochloride is 1S/C7H7ClN2O2.ClH/c1-4-2-5(8)6(9)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H . This code provides a specific description of the molecule’s structure. For a detailed molecular structure, it is recommended to use molecular visualization software with this InChI code.Physical And Chemical Properties Analysis

2-Chloro-4-methyl-5-nitroaniline hydrochloride is a powder in physical form . It has a molecular weight of 223.06 . For a detailed analysis of its physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation

Research on the anaerobic degradation of nitroaromatic compounds similar to 2-Chloro-4-methyl-5-nitroaniline indicates their potential environmental impact and degradation pathways. For instance, a study demonstrated the utilization of 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9, highlighting the compound's biodegradation under anaerobic conditions (H. D. Duc, 2019). This suggests a potential for bioremediation strategies involving specific microbial strains.

Synthesis and Chemical Transformation

Another area of application is the synthesis and chemical transformation of nitroaniline derivatives. For instance, the synthesis of N-(3-azido-4-chlorophenyl)-N'-[3H-methyl] thiourea from 4-chloro-3-nitroaniline illustrates the compound's utility in creating photoaffinity probes for biological research (H. Lamotte et al., 1994).

Spectrophotometric Applications

The spectrophotometric determination of nitrite using 4-nitroaniline, which reacts with nitrite in acidic medium, showcases the compound's application in analytical chemistry (A. Chaurasia & K. Verma, 1994). This method can be employed for nitrite analysis in environmental water samples.

Aerobic Degradation Pathway

Exploration of aerobic degradation pathways for compounds similar to 2-Chloro-4-methyl-5-nitroaniline; hydrochloride by strains like Rhodococcus sp. indicates their degradation under aerobic conditions, further emphasizing the importance of understanding these compounds' environmental fate (F. Khan et al., 2013).

Antimicrobial Activities

The development of antimicrobial agents from nitroaniline derivatives, as seen in the study of polyanilines doped with aromatic nitro compounds, suggests their potential in creating novel antimicrobial materials (C. Dhivya et al., 2015).

Solubility and Thermodynamics

Research on the solubility and thermodynamic properties of 2-chloro-5-nitroaniline in various solvents provides crucial data for its application in chemical syntheses and formulation processes (R. Xu & Jian Wang, 2019).

Safety and Hazards

2-Chloro-4-methyl-5-nitroaniline hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-5-nitroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c1-4-2-5(8)6(9)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDQPQLAXMOEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)

![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)

![2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2656326.png)

![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)

![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)